

# The Serendipitous Journey of Tranylcypromine: From Amphetamine Analog to Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide on the Discovery and History of a Potent Monoamine Oxidase Inhibitor

### **Abstract**

Tranylcypromine (trans-2-phenylcyclopropylamine), a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI), represents a significant milestone in the history of psychopharmacology. Initially synthesized in 1948 as a structural analog of amphetamine with the intent of developing a novel central nervous system stimulant, its profound antidepressant properties, rooted in the inhibition of monoamine oxidase (MAO), were not discovered until over a decade later in 1959.[1][2] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and early clinical development of tranylcypromine. It details the experimental methodologies that were pivotal in elucidating its function and presents a quantitative summary of early clinical trial data. The information is tailored for researchers, scientists, and drug development professionals, offering an in-depth perspective on the scientific journey of this enduring therapeutic agent.

## **Discovery and Historical Context**

The story of tranylcypromine's emergence as an antidepressant is a classic example of serendipity in drug discovery. Synthesized in 1948 by Burger and Yost, its initial development was aimed at creating a new central nervous system stimulant, leveraging its structural similarity to amphetamine.[3] For the first decade of its existence, its potential as an



antidepressant remained unrecognized. Initial clinical investigations even explored its use as a nasal decongestant, a therapeutic avenue that proved to be ineffective.[2]

The turning point came in 1959 when its potent monoamine oxidase-inhibiting properties were discovered.[1] This discovery repositioned tranylcypromine within the first generation of antidepressant medications.[2] Unlike other MAOIs of the time, such as iproniazid, which were hydrazine derivatives, tranylcypromine's non-hydrazine structure was thought to offer a more acceptable therapeutic index.[4] It was introduced commercially in the United Kingdom in 1960 and received approval in the United States in 1961 under the brand name Parnate.[4]

However, the early years of its clinical use were challenging. In 1964, reports of severe hypertensive crises, some leading to subarachnoid hemorrhage and death, emerged in patients taking the drug.[2] This led to intensive investigations that uncovered the critical food-drug interaction with tyramine, a pressor amine found in aged and fermented foods.[2] This discovery was a landmark event in pharmacology, establishing the necessity of dietary restrictions for all non-selective MAOIs and transforming the understanding of drug-food interactions.

# Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine exerts its primary therapeutic effect through the non-selective and irreversible inhibition of monoamine oxidase (MAO).[4] MAO is a crucial enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5]

There are two main isoforms of this enzyme, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Tranylcypromine inhibits both isoforms, leading to a global increase in the synaptic availability of these key neurotransmitters, which is believed to be the underlying mechanism of its antidepressant effect.[4]

The inhibition is irreversible because transleypromine forms a stable, covalent bond with the enzyme.[6] Consequently, the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take several days to weeks.[4] This explains the



prolonged pharmacodynamic effects of the drug despite its relatively short plasma half-life of about 2.5 hours.[4]

## **Signaling Pathway: MAO Inhibition**



Click to download full resolution via product page

Caption: Mechanism of action of Tranylcypromine.

## **Quantitative Data from Early Clinical Trials**

The early clinical evaluation of tranylcypromine in the 1960s established its efficacy as an antidepressant, demonstrating its superiority over placebo and comparability to tricyclic antidepressants (TCAs), another prominent class of antidepressants at the time. A meta-analysis of these early controlled trials provides valuable quantitative insights into its therapeutic effects.[7]



| Study                    | Control<br>Group | Tranylcy<br>promine<br>Daily<br>Dose<br>(mg) | Duration<br>(weeks) | Number of Patients (Tranylc ypromin e/Contro l) | Outcom e: Respond ers (Tranylc ypromin e)         | Outcom e: Respond ers (Control)                   | Referen<br>ce |
|--------------------------|------------------|----------------------------------------------|---------------------|-------------------------------------------------|---------------------------------------------------|---------------------------------------------------|---------------|
| Bartholo<br>mew,<br>1962 | Placebo          | 30-60                                        | 6                   | 51 / 51                                         | 28                                                | 20                                                | [1]           |
| Spear et<br>al., 1964    | lmiprami<br>ne   | 30                                           | 3                   | 37 / 41                                         | Not<br>specified<br>in meta-<br>analysis<br>table | Not<br>specified<br>in meta-<br>analysis<br>table | [1]           |

Note: The meta-analysis by Ricken et al. (2017) provides responder numbers for the Bartholomew (1962) study but not for the Spear et al. (1964) study, although it was included in their analysis.

A review of 130 cases treated with tranylcypromine in the early 1960s reported the following side effects:



| Side Effect  | Percentage of Patients |  |  |
|--------------|------------------------|--|--|
| Insomnia     | 25%                    |  |  |
| Hypotension  | 15%                    |  |  |
| Dizziness    | 12%                    |  |  |
| Dry Mouth    | 10%                    |  |  |
| Nausea       | 8%                     |  |  |
| Headache     | 7%                     |  |  |
| Agitation    | 6%                     |  |  |
| Constipation | 5%                     |  |  |

# **Experimental Protocols**

The elucidation of tranylcypromine's mechanism of action and its clinical efficacy relied on several key experimental protocols of the era.

# Original Synthesis of 2-Phenylcyclopropylamine

The original synthesis of tranylcypromine was reported by Burger and Yost in 1948. The following is a summary of the likely experimental protocol based on their publication and subsequent standard organic chemistry techniques.

Objective: To synthesize trans-2-phenylcyclopropylamine.

#### Materials:

- Styrene
- Ethyl diazoacetate
- Anhydrous copper sulfate
- Sodium hydroxide



- Ethanol
- Hydrochloric acid
- · Thionyl chloride
- Sodium azide
- Toluene
- Diethyl ether

#### Procedure:

- Cyclopropanation: Styrene is reacted with ethyl diazoacetate in the presence of a catalyst, such as anhydrous copper sulfate, to yield ethyl 2-phenylcyclopropanecarboxylate. This reaction produces a mixture of cis and trans isomers.
- Hydrolysis: The resulting ester mixture is hydrolyzed using a solution of sodium hydroxide in aqueous ethanol to yield 2-phenylcyclopropanecarboxylic acid.
- Isomer Separation (if necessary): The cis and trans isomers of the carboxylic acid can be separated by fractional crystallization.
- Conversion to Acid Chloride: The trans-2-phenylcyclopropanecarboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.
- Curtius Rearrangement: The acid chloride is then reacted with sodium azide in a solvent like toluene. This is followed by heating, which initiates the Curtius rearrangement to form the isocyanate.
- Hydrolysis of Isocyanate: The isocyanate is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to yield the desired product, trans-2-phenylcyclopropylamine.
- Purification: The final product is purified by distillation under reduced pressure.





Click to download full resolution via product page

Caption: Original synthesis workflow of Tranylcypromine.

# In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)

A common method in the 1960s to measure MAO activity was a spectrophotometric assay based on the rate of disappearance of kynuramine.[4]

Objective: To determine the in vitro inhibitory effect of tranylcypromine on MAO activity.

#### Materials:

- Rat liver mitochondria (as a source of MAO)
- Phosphate buffer (pH 7.4)
- Kynuramine dihydrobromide (substrate)
- Tranylcypromine
- Spectrophotometer

#### Procedure:

• Enzyme Preparation: Rat liver is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO. The mitochondrial pellet is resuspended in phosphate buffer.

### Foundational & Exploratory





- Assay Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing phosphate buffer and the rat liver mitochondrial suspension.
- Pre-incubation with Inhibitor: Tranylcypromine, at various concentrations, is added to the assay mixture and pre-incubated for a specific period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the enzyme.
- Initiation of Reaction: The reaction is initiated by the addition of kynuramine.
- Spectrophotometric Measurement: The decrease in absorbance at 360 nm, which corresponds to the conversion of kynuramine to 4-hydroxyquinoline, is monitored over time using a spectrophotometer.
- Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition at each transleypromine concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate in a control sample without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.





Click to download full resolution via product page

Caption: In vitro MAO inhibition assay workflow.

## In Vivo Assessment of MAO Inhibition in Rats

## Foundational & Exploratory





The in vivo effects of tranylcypromine on MAO activity and monoamine levels were crucial for understanding its pharmacological profile.

Objective: To measure the effect of tranylcypromine administration on brain monoamine levels in rats.

#### Materials:

- Male Sprague-Dawley rats
- Tranylcypromine
- Saline solution (vehicle control)
- Dissection tools
- Homogenizer
- Centrifuge
- High-performance liquid chromatography (HPLC) with electrochemical detection (or fluorometric methods common at the time)

#### Procedure:

- Animal Dosing: A cohort of rats is administered translcypromine (e.g., via intraperitoneal injection) at a specific dose. A control group receives a saline injection.
- Time Course: Animals are sacrificed at various time points after drug administration (e.g., 1, 4, 24 hours).
- Brain Tissue Extraction: The brains are rapidly removed and dissected on ice to isolate specific regions of interest (e.g., striatum, hippocampus, cortex).
- Tissue Homogenization: The brain tissue is homogenized in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and preserve the monoamines.
- Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.



- Supernatant Analysis: The supernatant, containing the monoamines, is collected and analyzed using HPLC with electrochemical detection or a fluorometric assay to quantify the levels of serotonin, norepinephrine, dopamine, and their metabolites.
- Data Analysis: The monoamine levels in the tranylcypromine-treated animals are compared to those in the control group to determine the effect of the drug.

### Conclusion

The discovery and development of tranylcypromine mark a pivotal chapter in the history of antidepressant therapy. Its journey from an amphetamine analog to a potent MAOI was driven by serendipitous observation and rigorous scientific investigation. The early experimental work, conducted with the methods of the time, successfully elucidated its fundamental mechanism of action and established its clinical efficacy. While the advent of newer classes of antidepressants with more favorable side-effect profiles has relegated tranylcypromine to a second or third-line treatment for depression, it remains an important therapeutic option, particularly for treatment-resistant cases. The story of tranylcypromine serves as a powerful reminder of the often-unpredictable path of drug discovery and the enduring value of foundational pharmacological research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Neurochemical changes in rat brain amines after short- and long-term inhibition of monoamine oxidase by a low dose of tranylcypromine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fadavispt.mhmedical.com [fadavispt.mhmedical.com]



- 6. Tranylcypromine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] A rapid spectrophotometric assay of mono-amine oxidase based on the rate of disappearance of kynuramine. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Serendipitous Journey of Tranylcypromine: From Amphetamine Analog to Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147964#discovery-and-history-of-tranylcypromine-as-an-antidepressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com